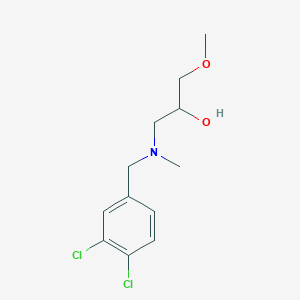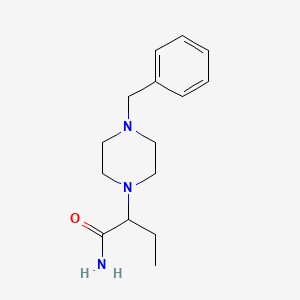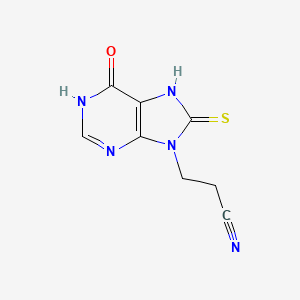
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-pyrimidinamine with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and heated to 80°C overnight. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminopyrimidine derivative.
科学的研究の応用
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidin-2-amine have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell division. The compound may bind to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-morpholinopyrimidin-2-amine: A compound with a morpholine ring instead of the 2-methylmorpholino group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: A related compound with a methylthio group at the 2-position
Uniqueness
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is unique due to the presence of the 2-methylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds.
特性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC名 |
4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |
InChIキー |
OGOMOPQTDPXLTG-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)


![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)





![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)

